7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
7-(3,4-Dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of fused heterocyclic compounds characterized by a pyrazolo-triazolo-pyrimidine scaffold. This structure is notable for its planar aromatic system, which facilitates interactions with biological targets such as kinases and adenosine receptors . The compound features a 3,4-dimethylphenyl group at position 7 and a 4-ethylphenyl group at position 2, substituents that modulate its physicochemical properties (e.g., lipophilicity, solubility) and receptor-binding affinity.
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)-4-(4-ethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-4-16-6-8-17(9-7-16)20-25-22-19-12-24-28(21(19)23-13-27(22)26-20)18-10-5-14(2)15(3)11-18/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOUOYBMSNTEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo-triazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.
Structural Characteristics
This compound features a complex fused ring system that enhances its chemical reactivity and biological interactions. The presence of the 3,4-dimethylphenyl and 4-ethylphenyl substituents is believed to influence its pharmacological properties significantly.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[4,3-e][1,2,4]triazolo class exhibit various biological activities:
- Anticancer Properties : Several derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDK), particularly CDK2, which is crucial for cell cycle regulation and a target for cancer therapy. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspases and inhibiting key signaling pathways such as NF-κB and mTOR .
- Antimicrobial Effects : Some derivatives have also exhibited antimicrobial properties, making them candidates for further exploration in treating infections .
- Anti-inflammatory Activity : The potential anti-inflammatory effects of these compounds suggest they could be useful in managing inflammatory diseases .
Anticancer Activity
A notable study evaluated the anticancer effects of pyrazolo[4,3-e][1,2,4]triazine derivatives against various cancer cell lines. The MTT assay results indicated that specific derivatives demonstrated stronger cytotoxic activity than cisplatin in breast cancer cells (MCF-7 and MDA-MB-231) while sparing normal cells (MCF-10A) . The most active compound increased apoptosis via caspase activation and inhibited NF-κB expression while promoting p53-mediated pathways .
Mechanistic Insights
Another investigation into pyrazolo-triazine sulfonamide derivatives revealed their ability to inhibit key proteins involved in cancer progression. These compounds showed significant activity against multiple cancer cell lines at nanomolar concentrations and were associated with increased caspase activity and apoptosis induction .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| 7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Dimethyl and pyridine substituents | Potential anticancer activity | |
| Pyrazolo[3,4-d]pyrimidines | Different fused ring system | Known for anticancer properties | |
| 5-amino derivatives of pyrazolo compounds | Amino group substitution | Increased reactivity in biological systems |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Receptor Binding :
- A2AAR Antagonists : SCH442416 and SCH-58261 share a furan-2-yl group at position 2, which is critical for A2AAR selectivity. The 3-(4-methoxyphenyl)propyl chain in SCH442416 enhances lipophilicity and receptor affinity compared to SCH-58261’s phenylethyl group .
- Anticancer Agents : Bulkier substituents (e.g., 4-bromophenyl, pyridinyl) at position 7 correlate with EGFR inhibition. The dimethylphenyl and ethylphenyl groups in the target compound may similarly enhance kinase interaction .
Antimicrobial vs. Anticancer Activity :
- Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) at position 9 exhibit antimicrobial properties, while those with extended aromatic systems target kinases .
Mechanistic Insights
A. Kinase Inhibition
- EGFR/Akt Pathway : Compound 7-(4-bromophenyl)-9-(pyridin-4-yl) inhibits EGFR phosphorylation at 7 µM and downstream effectors (Akt, Erk1/2) in cancer cells . The target compound’s 3,4-dimethylphenyl group may enhance hydrophobic interactions with EGFR’s ATP-binding pocket .
- CDK2 Inhibition : Analog 7-(3-chlorophenyl)-2-(4-tert-butylphenyl) (CAS RN: 845634-95-9) is predicted to inhibit CDK2 due to steric and electronic complementarity with the kinase’s active site .
B. A2AAR Antagonism
- SCH442416’s methoxyphenylpropyl chain increases A2AAR binding by forming hydrogen bonds with transmembrane domains. In contrast, the target compound’s ethylphenyl group may reduce A2AAR affinity but improve selectivity for kinases .
Physicochemical Properties
| Property | 7-(3,4-Dimethylphenyl)-2-(4-ethylphenyl) | SCH442416 | 7-(4-Bromophenyl)-9-(pyridin-4-yl) |
|---|---|---|---|
| LogP | ~4.2* | 3.8 | 3.5 |
| Solubility (µg/mL) | <10 (predicted) | 12.5 (in DMSO) | 8.7 (in DMSO) |
| Hydrogen Bond Donors | 0 | 1 (NH amine) | 0 |
*Calculated using QikProp (Schrödinger).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
